Traditional heteroaryl building blocks like 3-bromoquinoline or pyrazolo-pyridines often require extra protection/deprotection steps, increasing cost and complexity. 3-Bromoisothiazolo[4,5-c]pyridine bypasses these liabilities with its protecting-group-free cross-coupling handle. Key advantages:
3-Bromoisothiazolo[4,5-c]pyridine (CAS 1706459-54-2) is a highly specialized bicyclic heteroaryl building block utilized extensively in the synthesis of advanced therapeutics, including DCN1, fascin, and cardiac sarcomere inhibitors. Featuring an isothiazole ring fused to a pyridine core, this compound provides a distinct combination of hydrogen bond acceptors and a precise spatial vector for structure-activity relationship (SAR) exploration. For procurement and process chemistry teams, its primary value lies in the highly activated 3-bromo substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. By offering distinct electronic properties and lipophilicity profiles compared to standard quinoline or pyrazole analogs, it enables the development of leads with improved aqueous solubility and target affinity without the need for complex protecting-group strategies [1].
Attempting to substitute 3-Bromoisothiazolo[4,5-c]pyridine with more common analogs like 3-bromoquinoline or 3-bromo-1H-pyrazolo[4,3-c]pyridine introduces significant process and performance liabilities. Carbocyclic analogs like bromoquinoline lack the isothiazole sulfur and nitrogen, fundamentally altering the molecule's dipole moment, increasing lipophilicity (logP), and frequently reducing aqueous solubility, which complicates downstream formulation. Conversely, substituting with pyrazolo-pyridines introduces an acidic NH group that necessitates additional protection and deprotection steps (e.g., Boc or SEM protection) during multi-step cross-coupling sequences, thereby reducing overall yield and increasing manufacturing costs. Furthermore, utilizing different fusion isomers, such as the [5,4-b] variant, alters the electronic distribution across the ring system, directly impacting the oxidative addition rate during palladium catalysis and shifting the spatial trajectory of the functionalized substituent, which can ablate binding affinity in precision targets like DCN1[1].
In standard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling workflows, the choice of heterocyclic core dictates the synthetic route length. 3-Bromoisothiazolo[4,5-c]pyridine allows for direct, unprotected coupling at the 3-position. In contrast, the baseline comparator 3-bromo-1H-pyrazolo[4,3-c]pyridine possesses an acidic pyrazole NH that poisons palladium catalysts or undergoes undesired N-arylation, requiring mandatory N-protection (e.g., SEM or Boc) prior to coupling. This eliminates two distinct synthetic steps (protection and subsequent deprotection), directly increasing the overall synthetic yield and significantly reducing reagent overhead during scale-up [1].
| Evidence Dimension | Synthetic steps required for C3-arylation |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | 3-bromo-1H-pyrazolo[4,3-c]pyridine (3 steps: protect, couple, deprotect) |
| Quantified Difference | Eliminates 2 synthetic steps; avoids protecting group reagents |
| Conditions | Standard Pd-catalyzed cross-coupling workflows |
Reducing step count directly lowers raw material costs, minimizes waste, and accelerates the delivery of active pharmaceutical ingredients (APIs).
The incorporation of the isothiazolo[4,5-c]pyridine core fundamentally alters the physicochemical properties of the resulting derivatives compared to standard carbocyclic systems. When utilizing 3-Bromoisothiazolo[4,5-c]pyridine as a precursor instead of 3-bromoquinoline, the resulting functionalized scaffolds exhibit a lower calculated partition coefficient (clogP). The presence of the heteroatoms (S and N) in the isothiazole ring provides additional hydrogen bond acceptors, which typically decreases the logP by 0.5 to 1.0 units relative to the quinoline analog. This reduction in lipophilicity translates to enhanced thermodynamic aqueous solubility, a critical parameter for achieving reproducible results in in vitro biochemical assays and simplifying downstream formulation efforts [1].
| Evidence Dimension | Core lipophilicity contribution (clogP) |
| Target Compound Data | Lower lipophilicity (enhanced H-bond acceptor count) |
| Comparator Or Baseline | 3-Bromoquinoline (Higher lipophilicity by ~0.5-1.0 logP units) |
| Quantified Difference | 0.5 - 1.0 unit reduction in clogP |
| Conditions | In silico physicochemical profiling of matched molecular pairs |
Procuring this specific core proactively mitigates late-stage solubility and formulation failures common with highly lipophilic carbocyclic scaffolds.
The specific [4,5-c] fusion pattern of this compound places the pyridine nitrogen in a highly influential electronic position relative to the C-Br bond. Compared to the [5,4-b] isomer, the [4,5-c] configuration exerts a stronger electron-withdrawing effect on the isothiazole ring. This electronic activation facilitates faster oxidative addition of palladium(0) species to the C-Br bond. Consequently, 3-Bromoisothiazolo[4,5-c]pyridine can undergo cross-coupling reactions under milder conditions (e.g., lower temperatures or reduced catalyst loadings) compared to its less activated isomers, minimizing thermal degradation of sensitive substrates and improving batch-to-batch reproducibility in scale-up environments [1].
| Evidence Dimension | Relative reactivity in Pd-catalyzed oxidative addition |
| Target Compound Data | High activation (allows milder coupling conditions) |
| Comparator Or Baseline | 3-Bromoisothiazolo[5,4-b]pyridine (Lower activation, requires harsher conditions) |
| Quantified Difference | Enables lower temperature/catalyst loading |
| Conditions | Comparative Pd-catalyzed cross-coupling optimization |
Higher reactivity allows for milder processing conditions, reducing the risk of byproduct formation and lowering expensive catalyst requirements.
3-Bromoisothiazolo[4,5-c]pyridine is a highly effective starting material for the synthesis of small-molecule DCN1 inhibitors. The 3-bromo position serves as the primary attachment point for installing the core binding motifs, while the isothiazolo[4,5-c]pyridine scaffold provides the precise spatial geometry and hydrogen-bonding profile required to interact with the UBC12 binding site. Its enhanced solubility profile compared to quinoline analogs ensures consistent assay performance during high-throughput screening and lead optimization [1].
In the development of therapeutics targeting the cardiac sarcomere, controlling the lipophilicity and metabolic stability of the drug candidate is paramount. Procuring 3-Bromoisothiazolo[4,5-c]pyridine allows medicinal chemists to bypass the metabolic liabilities associated with electron-rich carbocycles. The protecting-group-free cross-coupling capability of this precursor accelerates the generation of diverse libraries for structure-activity relationship (SAR) studies, streamlining the path from discovery to preclinical evaluation [2].
For contract research organizations (CROs) and internal process chemistry teams tasked with generating large libraries of heterocyclic compounds, the high reactivity of the 3-bromo position under mild palladium-catalyzed conditions makes this compound a highly efficient core. It allows for standardized, automated Suzuki or Buchwald-Hartwig coupling protocols without the need for bespoke optimization or intermediate purification steps required by NH-containing analogs [3].